molecular formula C20H20BrNO5S B2908985 12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052612-15-3

12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2908985
CAS No.: 1052612-15-3
M. Wt: 466.35
InChI Key: GODHHKGSQCRJPA-UHFFFAOYSA-N
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Description

12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, and a methoxy group

Preparation Methods

The synthesis of 12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the bromophenyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of bromophenyl and sulfonyl groups on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form strong hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include those with bromophenyl and sulfonyl groups, such as 4-((4-bromophenyl)sulfonyl)morpholine . Compared to these compounds, 12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has a more complex structure, which may confer unique properties and applications.

Properties

IUPAC Name

12-(4-bromophenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5S/c1-20-11-16(15-10-13(26-3)6-9-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODHHKGSQCRJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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